molecular formula C12H14N6O3 B2992724 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-methylpyrazine-2-carboxamide CAS No. 2034465-90-0

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-methylpyrazine-2-carboxamide

Cat. No.: B2992724
CAS No.: 2034465-90-0
M. Wt: 290.283
InChI Key: LGVSKFYCLDXUAJ-UHFFFAOYSA-N
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Description

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-methylpyrazine-2-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a triazine ring substituted with methoxy groups and a pyrazine ring with a carboxamide group. Its applications span across organic synthesis, medicinal chemistry, and material science.

Scientific Research Applications

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-methylpyrazine-2-carboxamide has several scientific research applications:

Safety and Hazards

This compound is harmful if swallowed and causes severe skin burns and eye damage. It’s recommended to avoid breathing its dusts or mists, and to not eat, drink, or smoke when using this product. It should be stored under inert gas at a temperature below 0°C .

Mechanism of Action

Target of Action

The primary target of this compound, also known as DMTMM, is carboxylic acids . It is commonly used for the activation of carboxylic acids, particularly for amide synthesis . The compound is known to target carboxylic groups in amino acids .

Mode of Action

DMTMM operates through a typical mechanism to form carboxylic acid derivatives . First, the carboxylic acid reacts with DMTMM to form an active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The biochemical pathway primarily affected by DMTMM is the amide coupling pathway , one of the most common reactions in organic chemistry . DMTMM is a reagent used for this reaction. The mechanism of DMTMM coupling is similar to other common amide coupling reactions involving activated carboxylic acids .

Pharmacokinetics

It’s important to note that dmtmm is a very reactive compound, with low stability in solution, decomposing within 48 hours .

Result of Action

The result of DMTMM’s action is the formation of carboxylic acid derivatives , such as amides and esters . For instance, amides can be readily prepared from the corresponding carboxylic acid and amine using DMTMM coupling . DMTMM can also be used to make esters from the corresponding alcohol and carboxylic acid .

Action Environment

The action of DMTMM can be influenced by environmental factors. For instance, DMTMM has been found to be effective in both alcohol and aqueous solutions . It’s worth noting that dmtmm is a very reactive compound with low stability in solution, decomposing within 48 hours .

Chemical Reactions Analysis

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-methylpyrazine-2-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include N-methylmorpholine and N,N-diisopropylethylamine. The major products formed from these reactions are amides and esters.

Comparison with Similar Compounds

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-methylpyrazine-2-carboxamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and its efficacy as a coupling reagent in various chemical transformations.

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-methylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O3/c1-7-4-14-8(5-13-7)10(19)15-6-9-16-11(20-2)18-12(17-9)21-3/h4-5H,6H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVSKFYCLDXUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCC2=NC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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